molecular formula C11H14ClN3O B15126483 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B15126483
M. Wt: 239.70 g/mol
InChI Key: GWGHREQFZRSXQR-UHFFFAOYSA-N
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Description

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl)ethan-1-ol
  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-[3-[(6-chloropyrimidin-4-yl)methyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-3-2-9(6-15)4-10-5-11(12)14-7-13-10/h5,7,9H,2-4,6H2,1H3

InChI Key

GWGHREQFZRSXQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)CC2=CC(=NC=N2)Cl

Origin of Product

United States

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